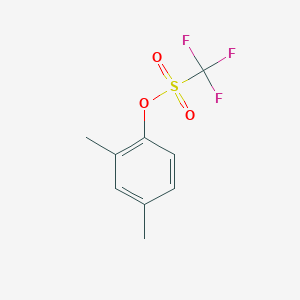

2,4-dimethylphenyl trifluoromethanesulfonate

Overview

Description

2,4-dimethylphenyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H9F3O3S. It is a white to pale yellow solid with a strong odor. This compound is primarily used as a reagent in organic synthesis, particularly in fluorination and sulfonation reactions .

Preparation Methods

2,4-dimethylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2,4-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,4-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: It can be reduced to form the corresponding alcohols.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-dimethylphenyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It is used as a reagent to introduce trifluoromethanesulfonate groups into organic molecules, which can enhance their reactivity and stability.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active ingredients.

Materials Science: It is employed in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including substitution and addition reactions .

Comparison with Similar Compounds

2,4-dimethylphenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:

Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester: This compound has similar reactivity but different steric properties due to the presence of bulky tert-butyl groups.

This compound: This compound is structurally similar but may have different reactivity and stability profiles.

These comparisons highlight the unique properties of methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester, making it a valuable reagent in various scientific and industrial applications.

Biological Activity

2,4-Dimethylphenyl trifluoromethanesulfonate (CAS No. 87241-52-9) is a sulfonate ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethanesulfonate group, which imparts unique reactivity and biological properties. The molecule can act as an electrophile, allowing it to interact with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Protein Interaction : It can bind to proteins, altering their function and potentially leading to therapeutic effects.

- Cell Signaling Modulation : By influencing signaling pathways, this compound may affect gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial properties, suggesting potential applications in treating infections.

- Antitumor Effects : Similar derivatives have demonstrated significant cell growth inhibitory effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating immune responses.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Methylphenyl Trifluoromethanesulfonate | Antitumor | |

| 3-Methoxyphenyl Trifluoromethanesulfonate | Anti-inflammatory |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various trifluoromethanesulfonates, including this compound. Results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membrane integrity.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of related compounds on human cancer cell lines, this compound exhibited IC50 values indicating potent cytotoxicity. The study highlighted its potential for development as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Metabolism : It undergoes metabolic transformations that may influence its biological activity.

- Excretion : Studies on related compounds indicate renal excretion as a primary route.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethylphenyl trifluoromethanesulfonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of 2,4-dimethylphenol using trifluoromethanesulfonic anhydride (TFAA) or trifluoromethanesulfonyl chloride in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts. Reaction optimization involves controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

- Key Data : For analogous sulfonate esters, yields range from 70–90% under inert atmospheres (N₂/Ar) with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns. The triflate group (CF₃SO₃⁻) appears as a singlet in ¹⁹F NMR (δ -78 to -80 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 294.17) and fragmentation patterns .

- Validation : Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of corrosive gases (e.g., HCl, SO₂) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethylphenyl group influence the reactivity of the triflate moiety in nucleophilic substitutions?

- Mechanistic Insight : The electron-donating methyl groups increase the electron density at the para position, slightly reducing the triflate’s electrophilicity compared to unsubstituted aryl triflates. This necessitates harsher conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) for SN2 reactions with nucleophiles (e.g., amines, alkoxides) .

- Case Study : In coupling reactions with Grignard reagents, the steric bulk of the methyl groups may slow kinetics, requiring catalytic Pd or Cu additives .

Q. What computational methods can predict the regioselectivity of reactions involving this compound?

- Approach :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and charge distribution. Basis sets like B3LYP/6-31G(d) predict activation energies for competing reaction pathways .

- MD Simulations : Analyze solvent effects on reaction dynamics using force fields (e.g., OPLS-AA) .

Q. How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

- Troubleshooting Framework :

Purity Analysis : Verify starting material purity via HPLC or GC (>95% purity minimizes side reactions) .

Byproduct Identification : Use LC-MS or IR to detect intermediates (e.g., hydrolysis products from residual moisture) .

Kinetic Profiling : Monitor reaction progress in real-time using in-situ NMR or Raman spectroscopy to identify rate-limiting steps .

Properties

IUPAC Name |

(2,4-dimethylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c1-6-3-4-8(7(2)5-6)15-16(13,14)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBQZJSCYJWVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473795 | |

| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87241-52-9 | |

| Record name | Methanesulfonic acid, trifluoro-, 2,4-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.